molecular formula C15H18FNOS B2414792 (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1795358-02-9

(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2414792
CAS No.: 1795358-02-9
M. Wt: 279.37
InChI Key: ACAQOROWSSPTIT-UHFFFAOYSA-N
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Description

(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylthio group, and an azabicyclooctane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting with the preparation of the azabicyclooctane core. This can be achieved through a series of cyclization reactions, followed by the introduction of the methylthio group via thiolation reactions. The fluorophenyl group is then attached through a Friedel-Crafts acylation reaction, using appropriate catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. Key considerations include the selection of solvents, catalysts, and reaction temperatures to maximize yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the azabicyclooctane moiety can modulate the compound’s overall conformation and activity. These interactions can lead to various biochemical effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • (4-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • (4-methylphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone distinguishes it from similar compounds, as fluorine atoms can significantly influence the compound’s electronic properties and biological activity. This unique feature can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNOS/c1-19-14-8-12-6-7-13(9-14)17(12)15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAQOROWSSPTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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